1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate

説明

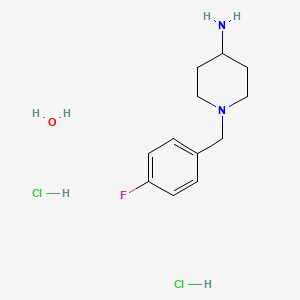

1-(4-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate (CAS: MFCD18483402) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₇FN₂·2HCl·H₂O and a molecular weight of 299.20 g/mol . This compound features a 4-fluorobenzyl substituent attached to the piperidine ring at the 1-position, with a primary amine group at the 4-position. It is supplied as a dihydrochloride hydrate salt, ensuring enhanced solubility and stability for research applications. The purity of the commercially available product is typically 95%, making it suitable for pharmaceutical and biochemical studies .

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidin-4-amine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH.H2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;;/h1-4,12H,5-9,14H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDMCZFWQMKHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)F.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate typically involves the reaction of 4-fluorobenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Types of Reactions

1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

科学的研究の応用

1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

類似化合物との比較

Key Observations

Chlorine, being larger and less electronegative, may alter steric interactions and lipophilicity. The 2-fluoro analog () exhibits a LogP of 1.32, suggesting increased lipophilicity compared to the para-substituted derivative due to ortho effects on molecular conformation .

Salt Forms: Dihydrochloride hydrates (e.g., target compound, ) generally exhibit higher solubility in aqueous media compared to monohydrochloride salts ().

Analogs with Modified Core Structures

Table 2: Core Scaffold Variations

| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate | 7-membered diazepane | - | Larger ring size alters conformational flexibility |

| 1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate | Thiopyran-piperidine hybrid | 291.28 | Sulfur atom introduces polarity changes |

Key Observations

- Ring Size : The diazepane analog () features a seven-membered ring, which may enhance binding to larger enzyme pockets but reduce metabolic stability compared to six-membered piperidines.

Research Implications

- Pharmacological Potential: Fluorinated piperidines are explored as central nervous system (CNS) agents due to their ability to cross the blood-brain barrier. The 4-fluorobenzyl group may optimize target engagement in serotonin or dopamine receptors.

生物活性

1-(4-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a 4-fluorobenzyl group. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been studied for its potential as an inhibitor of certain enzymes involved in neurotransmitter regulation, which may have implications for neurodegenerative diseases.

Enzyme Inhibition

Research indicates that piperidine derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. The incorporation of the piperidine moiety in 1-(4-fluorobenzyl)-4-piperidinamine enhances its binding affinity to these enzymes, potentially leading to improved therapeutic outcomes in cognitive disorders .

Neurodegenerative Diseases

This compound has shown promise in preclinical studies targeting neurodegenerative conditions. Its ability to inhibit AChE suggests potential use in treating Alzheimer's disease by increasing acetylcholine levels in the brain, thereby improving cognitive function .

Cancer Treatment

The compound has also been evaluated for anticancer properties. Studies indicate that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds similar to 1-(4-fluorobenzyl)-4-piperidinamine have demonstrated cytotoxic effects against several cancer cell lines, including hypopharyngeal tumor cells .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibition properties of this compound. The results indicate that this compound exhibits significant cytotoxic effects against various neoplastic cell lines while maintaining lower toxicity towards non-malignant cells. Table 1 summarizes key findings from these studies.

| Cell Line Type | IC50 (µM) | Selectivity Index |

|---|---|---|

| Hypopharyngeal Tumor | 5.0 | 3.5 |

| Non-malignant Colon | 17.5 | |

| Breast Cancer | 6.7 | 2.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity. The fluorobenzyl substitution appears to play a crucial role in increasing the lipophilicity and overall potency against targeted enzymes and receptors, as shown in comparative analyses with other piperidine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-piperidinamine with 4-fluorobenzyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere, followed by purification via recrystallization. Optimization includes adjusting molar ratios (1:1.2 amine:alkylating agent), temperature (40–60°C), and catalyst use (e.g., triethylamine). Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in ethanol/water .

- Quality Control : Monitor reaction progress via TLC (silica gel, mobile phase: chloroform/methanol/ammonia) and confirm purity via titration (e.g., non-aqueous titration with perchloric acid) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase of methanol/buffer (pH 4.6) (65:35) .

- FT-IR : Confirm functional groups (e.g., NH stretch at ~3200 cm⁻¹, C-F stretch at 1100–1000 cm⁻¹) .

- NMR : ¹H NMR in D₂O/DCl to verify benzyl proton shifts (δ 7.2–7.4 ppm for aromatic F-substituted benzene) and piperidine ring protons (δ 2.5–3.5 ppm) .

Q. What are the critical storage conditions to maintain stability?

- Storage : Store in airtight, light-resistant containers at 2–8°C. Humidity control (<40% RH) is essential to prevent hydrate decomposition. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free base formation) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or receptor interactions?

- Methods :

- Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites for derivatization .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target receptors (e.g., sigma-1 or opioid receptors). Validate with in vitro assays (e.g., radioligand displacement) .

- Data Interpretation : Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine models .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Case Study : If one study reports potent serotonin receptor antagonism (IC₅₀ = 50 nM) while another shows no activity:

Replicate Conditions : Ensure identical assay buffers (e.g., Tris-HCl pH 7.4 vs. phosphate buffer) and cell lines.

Metabolite Screening : Use LC-MS to detect in situ degradation (e.g., hydrolysis of the fluorobenzyl group).

Orthogonal Assays : Validate via functional assays (e.g., cAMP accumulation) alongside binding studies .

Q. How can researchers design stability-indicating methods for degradation pathway analysis?

- Protocol :

Forced Degradation : Expose the compound to heat (80°C), acid (0.1 M HCl), base (0.1 M NaOH), and UV light (254 nm).

LC-MS/MS : Identify degradation products (e.g., piperidine ring oxidation products or defluorination).

Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What methodologies enable the study of environmental impacts on the compound’s pharmacokinetics?

- Approach :

- Solubility/Permeability : Use shake-flask method (log P in octanol/water) and Caco-2 cell monolayers for intestinal absorption prediction.

- pH-Dependent Stability : Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids with HPLC monitoring .

Methodological Resources

- Synthesis Optimization : Refer to ICReDD’s computational-experimental feedback loop for reaction condition refinement .

- Contradiction Analysis : Adopt comparative frameworks from political science research to systematically evaluate conflicting data .

- Advanced Characterization : Utilize PubChem’s spectral data (IR, NMR) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。